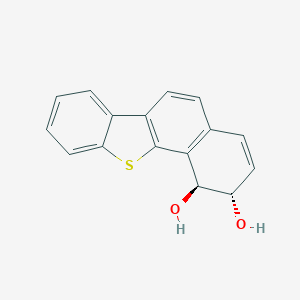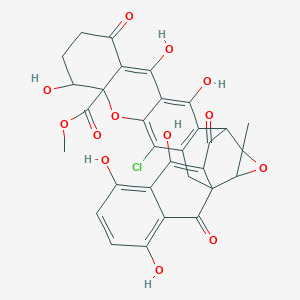![molecular formula C19H22N2O3 B238532 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It may also modulate the activity of other neurotransmitter systems such as the dopamine and noradrenaline systems.
Biochemical and physiological effects:
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of the dopamine and noradrenaline systems, which may contribute to its potential use in the treatment of schizophrenia, neuropathic pain, and drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has several advantages for lab experiments. It is relatively easy to synthesize, and the product can be obtained in high yield and purity. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, it has some limitations, such as its potential toxicity and limited solubility in water, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone. One potential direction is to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and selective derivatives of the compound.
Conclusion:
In conclusion, 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more effective and selective derivatives.
Métodos De Síntesis
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone involves the reaction between 4-(4-methoxyphenyl)piperazine and 2-chloroethyl phenyl ether in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or acetonitrile. The product can be obtained by simple filtration and recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been investigated for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of schizophrenia, neuropathic pain, and drug addiction.
Propiedades
Nombre del producto |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O3/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)19(22)15-24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Clave InChI |
CZASERPDINYWSP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(1-Naphthoylamino)carbothioyl]amino}benzoic acid](/img/structure/B238452.png)

![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)
![2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B238466.png)
![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)


![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)

